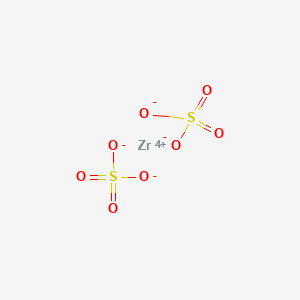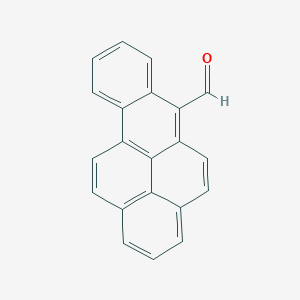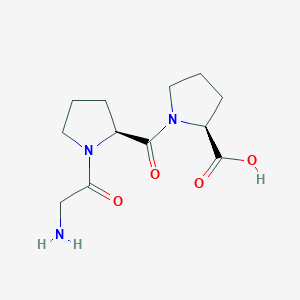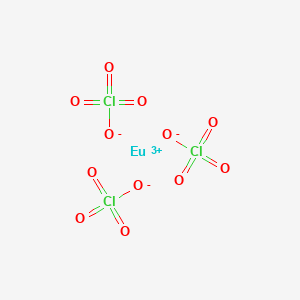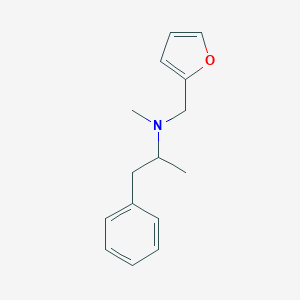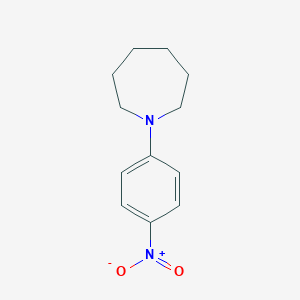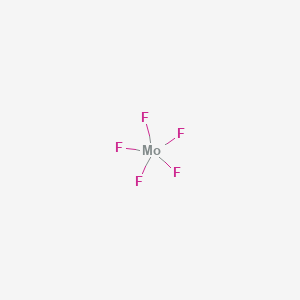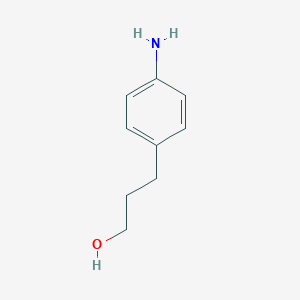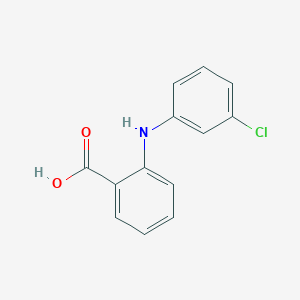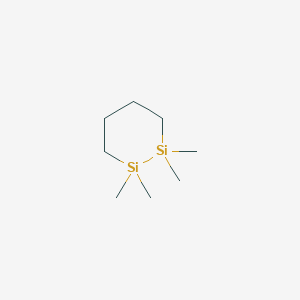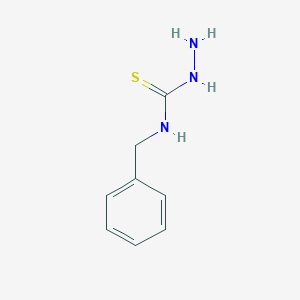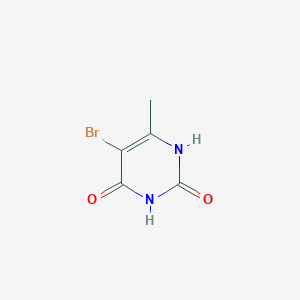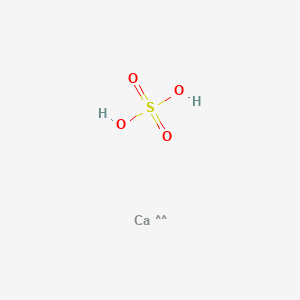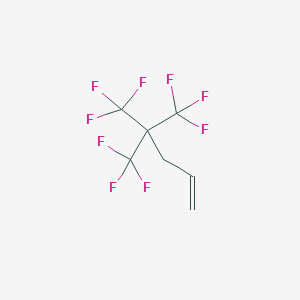
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorinated compounds, such as "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene," play crucial roles in various applications due to their unique properties, including chemical and thermal stability, and hydrophobicity. These properties are derived from the strong carbon-fluorine (C-F) bonds and the high electronegativity of fluorine.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves direct fluorination or nucleophilic substitution reactions. For instance, sterically hindered fluorinated benzene derivatives can be synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by X-ray crystallography, showcasing unusual bond angles around substituted atoms due to the presence of fluorine. These structures can significantly differ from non-fluorinated analogs, affecting their physical and chemical properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity patterns, including enhanced electrophilicity and stability towards hydrolysis and oxidation. The introduction of fluorine atoms can alter the reactivity of molecules, making them useful in various chemical transformations (Barlow, Haszeldine, & Murray, 1980).
Physical Properties Analysis
The presence of fluorine atoms often leads to high thermal and chemical stability, low surface energy, and unique solubility profiles. These properties are exploited in materials science, pharmaceuticals, and agrochemicals (Yin et al., 2005).
Chemical Properties Analysis
Fluorinated compounds' chemical properties, such as acidity, basicity, and redox potential, are significantly influenced by the electronegativity and small size of the fluorine atom. These properties can be tailored for specific applications, including catalysts, solvents, and pharmaceuticals (Nielsen et al., 2017).
Scientific Research Applications
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, demonstrates the formation of twist-bend nematic phases due to the bent geometry of methylene-linked odd-membered dimers. This highlights the role of specific molecular structures in determining the physical properties of liquid crystals, which could be relevant for understanding the properties of fluorinated compounds in electronic displays and optical devices (Henderson & Imrie, 2011).
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, including fluorinated compounds, have emerged as platforms for applications in OLEDs. The structural design and synthesis of these materials have been explored for their potential in creating 'metal-free' infrared emitters. This area of research indicates the importance of fluorinated compounds in developing new organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).
Green Chemistry and Synthesis
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the efficiency and environmental benignity of synthesizing useful molecules, highlighting the role of green chemistry in producing intermediates for metal passivators and light-sensitive materials. This reflects the potential of environmentally friendly methods in synthesizing complex fluorinated compounds (Gu et al., 2009).
Fluoroalkylation Reactions in Aqueous Media
The development of methods for the mild, environment-friendly incorporation of fluorinated groups into target molecules has been explored, showing the potential for green chemistry approaches in modifying the properties of molecules through fluoroalkylation. This research could provide insights into the functionalization of "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene" and similar compounds for various applications (Song et al., 2018).
properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUPMXWGWBRAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508891 |
Source


|
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
CAS RN |
14115-46-9 |
Source


|
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

